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Compound of Interest
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Cat. No.: B610925 Get Quote

A comprehensive guide for researchers and drug development professionals on the

performance, mechanism of action, and experimental protocols of two promising anti-cancer

peptides.

This guide provides a detailed comparative analysis of Sor-C13 and SOR-C27, two synthetic

peptides derived from the C-terminal region of soricidin that have emerged as potent inhibitors

of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel. Overexpression of

TRPV6 is implicated in the progression of various cancers, making it a compelling target for

novel therapeutic interventions. This document aims to equip researchers, scientists, and drug

development professionals with the necessary information to evaluate and potentially utilize

these compounds in their own research.

Executive Summary
Sor-C13 and SOR-C27 are both high-affinity antagonists of the TRPV6 calcium channel, a key

player in calcium homeostasis that is frequently overexpressed in solid tumors such as those of

the ovary, breast, and prostate.[1][2] By inhibiting TRPV6, these peptides disrupt the influx of

calcium into cancer cells, thereby interfering with downstream signaling pathways that promote

cell proliferation and survival.[3] This guide presents a side-by-side comparison of their

performance in preclinical models, details the experimental methodologies used to evaluate

their efficacy, and provides a visual representation of their mechanism of action.
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The following tables summarize the key quantitative data for Sor-C13 and SOR-C27 based on

available experimental evidence.

Table 1: Peptide Characteristics and In Vitro Efficacy

Parameter Sor-C13 SOR-C27 Reference

Amino Acid Sequence KEFLHPSKVDLPR
EGKLSSNDTEGGLC

KEFLHPSKVDLPR
[2]

Molecular Mass

(M+H+)
1566.42 Da 2958.02 Da [2]

TRPV6 Inhibition

(IC50)
14 nM 65 ± 1 nM [2][4]

Reduction of TRPV6

Current (at 83.5 nM)
18 ± 4.0% Not Reported [5]

Reduction of TRPV6

Current (at 326 nM)
Not Reported 27 ± 5% [6]

Table 2: In Vivo Tumor Growth Inhibition in SKOV-3 Ovarian Cancer Xenograft Model

Treatment Group Dosage
Tumor Growth
Inhibition

Reference

Sor-C13
665 mg/kg (425

µmole/kg)
59% [5][7]

SOR-C27
494 mg/kg (167

µmole/kg)
55% [5][7]

Control (Saline) - 0% [5][7]
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Signaling Axis

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b610925?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27306546/
https://pubmed.ncbi.nlm.nih.gov/27306546/
https://pubmed.ncbi.nlm.nih.gov/27306546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3932323/
https://www.pubcompare.ai/protocol/NCI-qosBwGXEOgesqJ6O/
https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0058866&type=printable
https://www.pubcompare.ai/protocol/NCI-qosBwGXEOgesqJ6O/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8988467/
https://www.pubcompare.ai/protocol/NCI-qosBwGXEOgesqJ6O/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8988467/
https://www.pubcompare.ai/protocol/NCI-qosBwGXEOgesqJ6O/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8988467/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Both Sor-C13 and SOR-C27 exert their anti-cancer effects by targeting the TRPV6 calcium

channel. The inhibition of TRPV6 leads to a reduction in intracellular calcium levels. This, in

turn, prevents the activation of calcineurin, a calcium-dependent phosphatase. Inactive

calcineurin is unable to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT), a

transcription factor. As a result, NFAT remains phosphorylated and is unable to translocate to

the nucleus to initiate the transcription of genes involved in cell proliferation, survival, and

angiogenesis.[3][8]
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Caption: TRPV6-NFAT Signaling Pathway Inhibition by Sor-C13/SOR-C27.

Experimental Protocols
This section provides a detailed overview of the key experimental methodologies employed in

the characterization and comparison of Sor-C13 and SOR-C27.

Peptide Synthesis and Purification
Synthesis: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS)

protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[2]

Purification: Crude peptides are purified by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Characterization: The molecular mass of the purified peptides is confirmed by time-of-flight

mass spectrometry, and purity is assessed by analytical HPLC.[2]

In Vitro TRPV6 Inhibition Assay (Electrophysiology)
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This protocol is used to measure the direct inhibitory effect of the peptides on TRPV6 channel

activity.

Cell Line: Human Embryonic Kidney (HEK-293) cells are transiently transfected to

overexpress human TRPV6 channels.[6]

Electrophysiology Setup: Whole-cell patch-clamp recordings are performed.

Solutions:

Extracellular Solution (in mM): 145 NaCl, 10 CsCl, 10 CaCl2, 2 MgCl2, 2.8 KCl, 10

HEPES, 10 glucose (pH 7.2 with NaOH).[6]

Pipette Solution: To isolate TRPV6 currents, specific ion compositions are used as

described in the literature.

Procedure:

Establish a whole-cell patch-clamp configuration on a TRPV6-expressing HEK-293 cell.

Apply a voltage ramp protocol (e.g., -110 mV to +90 mV over 50 ms) to elicit TRPV6

currents.[6]

Perfuse the cell with the extracellular solution containing varying concentrations of Sor-
C13 or SOR-C27.

Record the reduction in the amplitude of the TRPV6 currents at each peptide

concentration.

Calculate the IC50 value by fitting the concentration-response data to a logistical equation.
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Caption: Workflow for Electrophysiological Measurement of TRPV6 Inhibition.

In Vivo Tumor Growth Inhibition in a Xenograft Model
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This protocol assesses the anti-tumor efficacy of the peptides in a living organism.

Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used.

Cell Line: A human cancer cell line known to overexpress TRPV6 (e.g., SKOV-3 ovarian

cancer cells) is used to establish tumors.

Procedure:

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize mice into treatment groups (e.g., vehicle control, Sor-C13, SOR-C27).

Administer the peptides or vehicle control via a specified route (e.g., intraperitoneal

injection) and schedule.

Measure tumor volume using calipers at regular intervals throughout the study.

At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g.,

weight measurement, histological examination).

Calculate tumor growth inhibition as the percentage reduction in tumor volume in the

treated groups compared to the control group.

In Vivo Tumor Imaging with Fluorescently-Labeled
Peptides
This protocol enables the visualization of peptide accumulation in tumors.

Peptide Labeling: Conjugate the peptides with a near-infrared (NIR) fluorescent dye (e.g.,

Cy5.5).[6]

Animal Model and Tumor Establishment: As described in the tumor growth inhibition

protocol.

Imaging Procedure:
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Administer the fluorescently-labeled peptide to tumor-bearing mice (e.g., via tail vein

injection).

At various time points post-injection, anesthetize the mice and place them in an in vivo

imaging system.

Acquire fluorescence images using the appropriate excitation and emission filters for the

chosen fluorophore.

Analyze the images to determine the biodistribution of the peptide and its accumulation in

the tumor versus other tissues.

Conclusion
Both Sor-C13 and SOR-C27 are potent and specific inhibitors of the TRPV6 calcium channel

with demonstrated anti-tumor activity in preclinical models. Sor-C13, being a smaller peptide,

may offer advantages in terms of synthesis and manufacturing, while both peptides show

comparable efficacy in inhibiting tumor growth in the SKOV-3 xenograft model. The choice

between these two compounds for further development may depend on a variety of factors

including their pharmacokinetic profiles, long-term toxicity, and cost of production. The

experimental protocols and signaling pathway information provided in this guide offer a solid

foundation for researchers to further investigate the therapeutic potential of these promising

anti-cancer peptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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